molecular formula C15H32N2+2 B087235 Pentolinium CAS No. 144-44-5

Pentolinium

Cat. No.: B087235
CAS No.: 144-44-5
M. Wt: 240.43 g/mol
InChI Key: XSBSKEQEUFOSDD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pentolinium undergoes several types of chemical reactions, including:

Scientific Research Applications

Pentolinium has several scientific research applications, including:

    Chemistry: Used as a model compound to study ganglionic blocking agents and their interactions with nicotinic acetylcholine receptors.

    Biology: Employed in research to understand the mechanisms of neurotransmitter release and receptor binding.

    Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.

    Industry: Utilized in the development of new antihypertensive drugs and other therapeutic agents

Mechanism of Action

Pentolinium exerts its effects by binding to the nicotinic acetylcholine receptor at ganglionic sites. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .

Comparison with Similar Compounds

Pentolinium is compared with other ganglionic blocking agents such as hexamethonium, azamethonium, and tetraethylammonium. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action . For example, this compound has a more prolonged ganglionic blockade and less severe untoward effects compared to hexamethonium . Other similar compounds include:

This compound’s uniqueness lies in its specific binding affinity and prolonged duration of action, making it a valuable compound in both research and clinical settings.

Biological Activity

Pentolinium, a quaternary ammonium compound, is primarily known for its role as a ganglionic blocking agent. Its biological activity is significant in the context of cardiovascular medicine, specifically for managing hypertensive crises. This article provides a comprehensive overview of this compound's biological activity, mechanisms of action, clinical applications, and associated research findings.

This compound tartrate is the pharmacologically active form used in clinical settings. It consists of two bis-quaternary ammonium cations connected to a tartrate dianion. The structural formula can be represented as follows:

C12H16N2O6\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_6

The primary mechanism of action involves antagonizing nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses that regulate various autonomic functions, including blood pressure control and glandular secretion .

Biological Effects

The administration of this compound leads to several physiological effects:

  • Vasodilation : By blocking sympathetic nerve impulses, this compound causes relaxation of blood vessels, resulting in decreased blood pressure.
  • Orthostatic Hypotension : Clinical studies have shown that this compound can induce orthostatic hypotension, particularly when patients transition from sitting to standing positions .
  • Autonomic Side Effects : Patients may experience dry mouth, pupillary dilation, and urinary retention due to its widespread effects on the autonomic nervous system.

Clinical Applications

This compound has been primarily utilized in the treatment of severe hypertension. Its use has declined with the advent of newer antihypertensive agents that offer improved safety profiles. However, it remains a subject of interest in pharmacological research due to its unique mechanism and effects.

Case Studies

  • Hypertensive Crisis Management : In a study involving 95 patients treated with this compound, significant reductions in blood pressure were observed. The average pretreatment blood pressure was 222/137 mm Hg, which decreased to 174/106 mm Hg after treatment .
  • Combination Therapy : In cases where tolerance developed or side effects emerged, this compound was often combined with other antihypertensive medications like reserpine or hydralazine .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Pharmacokinetics : Research indicates that this compound undergoes hydrolysis in the body, breaking down into its constituent parts and exhibiting variable pharmacokinetic profiles depending on administration routes (oral, intramuscular, subcutaneous).
  • Safety Profile : Significant side effects have been documented. In one study, adverse effects included nasal stuffiness (18%), severe mental depression (6%), and weight gain (21%) among patients treated with this compound combined with Rauwolfia serpentina .

Comparative Analysis

To better understand this compound's position among other ganglionic blockers, a comparative analysis is presented below:

Compound NameStructure TypePrimary UseKey Differences
This compoundGanglionic blockerAntihypertensiveSelective nicotinic receptor antagonism
HexamethoniumGanglionic blockerAntihypertensiveMore severe side effects than this compound
TrimethaphanGanglionic blockerAntihypertensiveShorter duration of action
MecamylamineNicotinic antagonistSmoking cessationDifferent receptor selectivity
D-tubocurarineNeuromuscular blockerMuscle relaxationPrimarily acts at the neuromuscular junction

Properties

Key on ui mechanism of action

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton.

CAS No.

144-44-5

Molecular Formula

C15H32N2+2

Molecular Weight

240.43 g/mol

IUPAC Name

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium

InChI

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2

InChI Key

XSBSKEQEUFOSDD-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

melting_point

213 °C (tartrate salt)

Key on ui other cas no.

144-44-5
52-62-0

physical_description

Solid

solubility

1.16e-05 g/L

Synonyms

Pentolinium
Pentolinium Tartrate
Pentolonium Tartrate
Tartrate, Pentolinium
Tartrate, Pentolonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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